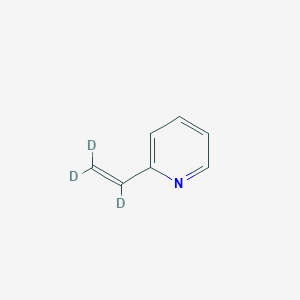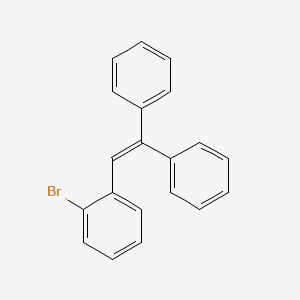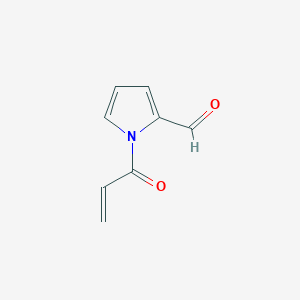
2-(1,2,2-Trideuterioethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange reaction, where ethenylpyridine is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,2-Trideuterioethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of deuterated pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Deuterated pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine compounds.
Applications De Recherche Scientifique
2-(1,2,2-Trideuterioethenyl)pyridine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated materials for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,2,2-Trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2,2-Trideuterioethenyl)benzene: Another deuterated compound with similar isotopic properties.
2-(1,2,2-Trideuterioethenyl)thiophene: A sulfur-containing analog with comparable applications in research.
Uniqueness
2-(1,2,2-Trideuterioethenyl)pyridine is unique due to its nitrogen-containing heterocyclic structure, which makes it particularly valuable in studying nitrogen-related biochemical processes. Its deuterated form provides distinct advantages in tracing and analyzing reaction mechanisms, making it a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C7H7N |
|---|---|
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
2-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2/i1D2,2D |
Clé InChI |
KGIGUEBEKRSTEW-FUDHJZNOSA-N |
SMILES isomérique |
[2H]C(=C([2H])C1=CC=CC=N1)[2H] |
SMILES canonique |
C=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)




![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)

![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




